2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Antiproliferative Activity
Researchers have developed a series of substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters, exploring their antiproliferative effects against breast cancer cell lines. This research exemplifies how structurally similar compounds can serve as leads for developing effective cancer therapeutics (Karthikeyan et al., 2017).
Photocatalytic Degradation of Organic Dye Pollutants
In another study, coordination complexes involving flexible dicarboxylate and different N-donor coligands were synthesized for the degradation of methyl violet dye, demonstrating the potential of imidazole derivatives in environmental remediation (Lu et al., 2021).
Catalytic Applications in Green Chemistry
Novel biological-based nano organo solid acids with urea moiety have been synthesized, showcasing their utility in catalyzing the synthesis of various organic compounds under mild and green conditions. Such studies highlight the role of imidazole derivatives in facilitating sustainable chemical processes (Zolfigol et al., 2015).
Ionic Liquids as Dual Catalysts
Research has also focused on designing ionic liquids based on imidazolium for use as dual catalysts in the synthesis of tetrasubstituted imidazoles, illustrating the versatility of imidazole derivatives in catalysis (Zolfigol et al., 2013).
Synthesis of Analgesic and Anti-inflammatory Agents
A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized for their potential as analgesic and anti-inflammatory agents. This underscores the medicinal chemistry applications of compounds related to the target molecule (Gokulan et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-methylsulfanyl-3-phenylimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-16-11-12-7-9(10(14)15)13(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRLRKPYIWJTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-1-phenyl-1H-imidazole-5-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.